4-Bromoaniline

説明

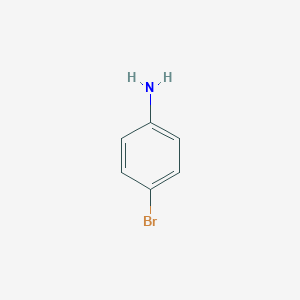

Structure

3D Structure

特性

IUPAC Name |

4-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFQBORIUYODSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN, Array | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

624-19-1 (hydrochloride) | |

| Record name | 4-Bromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021867 | |

| Record name | 4-Bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-bromoaniline is a brown solid with a sweet odor. (NTP, 1992), Colorless solid; [Hawley] Brown solid; [CAMEO] White or brown powder; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), 219.7 °C, BP: decomposes, 223 °C | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Very soluble in alcohol and ether; insoluble in cold water, Solubility in water: poor | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.497 at 212 °F (NTP, 1992) - Denser than water; will sink, 1.4970 at 99.6 °C/4 °C, Relative density (water = 1): 1.5 (100 °C) | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.9 (Air = 1), Relative vapor density (air = 1): 5.9 | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg], Vapor pressure, Pa at 25 °C: 22.6 | |

| Record name | 4-Bromoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Bipyramidal rhombic crystals, needles from 60% alcohol, Colorless crystals | |

CAS No. |

106-40-1 | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RR61TC330 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

151.5 °F (NTP, 1992), 66-66.5 °C, 66 °C | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

4-Bromoaniline molecular structure and properties

An In-depth Technical Guide to 4-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its molecular structure, physicochemical and spectroscopic properties, synthesis protocols, reactivity, and applications, with a focus on its role in drug development and organic synthesis.

Molecular Structure and Identification

This compound, also known as p-bromoaniline, is an aromatic amine with the chemical formula C₆H₆BrN.[1] Its structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and a bromine atom (Br) at the para position (position 4) relative to each other.[1] This substitution pattern is crucial as it dictates the compound's chemical behavior, including its reactivity in electrophilic aromatic substitution and its utility as a building block in complex molecule synthesis.

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | p-Bromoaniline, 4-Bromobenzenamine, p-Bromophenylamine[2] |

| CAS Number | 106-40-1[2] |

| Molecular Formula | C₆H₆BrN[2] |

| SMILES | C1=CC(=CC=C1N)Br[2] |

| InChIKey | WDFQBORIUYODSI-UHFFFAOYSA-N[2] |

Physicochemical Properties

This compound is a white to off-white or grey-brown crystalline solid at room temperature, often with a faint, sweetish odor.[1] Its properties make it a versatile reagent in various chemical transformations.

| Property | Value |

| Molecular Weight | 172.02 g/mol [1] |

| Appearance | White to light yellow crystalline solid[1][3] |

| Melting Point | 60-64 °C[3] |

| Boiling Point | 230-250 °C[3] |

| Density | ~1.6 g/cm³ |

| Solubility | Slightly soluble in water (<0.1 g/100 mL at 23 °C); Soluble in organic solvents like ethanol (B145695), ether, and chloroform.[1] |

| pKa (conjugate acid) | 3.86 at 25 °C |

| LogP (log Kow) | 2.26 |

Spectroscopic Data Analysis

Spectroscopic analysis is essential for the identification and characterization of this compound. The key spectral features are summarized below.

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR (CDCl₃) | δ ~6.5-6.6 ppm (d, 2H, aromatic protons ortho to -NH₂); δ ~7.2-7.3 ppm (d, 2H, aromatic protons ortho to -Br); δ ~3.6 ppm (s, 2H, -NH₂ protons). The pattern is a characteristic AA'BB' system for para-substituted rings.[4] |

| ¹³C NMR (CDCl₃) | δ ~145.4 ppm (C-NH₂); δ ~132.0 ppm (CH ortho to -Br); δ ~116.7 ppm (CH ortho to -NH₂); δ ~110.2 ppm (C-Br).[4] |

| Infrared (IR) | ~3400-3300 cm⁻¹ (N-H stretching, two bands for primary amine); ~1620 cm⁻¹ (N-H bending); ~1500-1400 cm⁻¹ (C=C aromatic stretching); ~1000-800 cm⁻¹ (C-H out-of-plane bending for para-substitution); ~600-500 cm⁻¹ (C-Br stretch). |

| Mass Spectrometry (MS) | Molecular ion peaks at m/z 171 (for ⁷⁹Br) and 173 (for ⁸¹Br) in an approximate 1:1 ratio, characteristic of a monobrominated compound. A key fragment is observed at m/z 92, corresponding to the loss of the bromine atom. |

| UV-Vis (Alcohol) | λmax at ~245 nm (log ε = 4.12) and ~296.5 nm (log ε = 3.20).[2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several methods. The most common industrial and laboratory approaches involve either the direct bromination of aniline (B41778) (typically with protection of the amine) or the reduction of a nitro-substituted precursor.

Method 1: Electrophilic Bromination of Aniline (via Protection)

Direct bromination of aniline is difficult to control and often leads to polysubstitution (e.g., 2,4,6-tribromoaniline) because the highly activating amino group makes the aromatic ring very electron-rich.[5] To achieve selective monobromination at the para position, a protection-deprotection sequence is employed.[5][6]

Experimental Protocol: Three-Step Synthesis from Aniline [6]

-

Step 1: Protection (Acetylation) of Aniline.

-

Aniline is reacted with acetic anhydride (B1165640) to form acetanilide (B955). This converts the highly activating -NH₂ group into a moderately activating N-acetyl group (-NHCOCH₃). The steric bulk of the acetyl group also favors substitution at the less hindered para position.[5]

-

Procedure: In a flask, dissolve aniline in glacial acetic acid. Slowly add acetic anhydride while stirring. Heat the mixture gently under reflux for 30 minutes. Cool the reaction mixture and pour it into ice-cold water to precipitate the acetanilide. Filter the solid, wash with cold water, and dry.

-

-

Step 2: Bromination of Acetanilide.

-

Acetanilide is brominated using a solution of bromine in acetic acid. The N-acetyl group directs the incoming electrophile (Br⁺) to the para position.

-

Procedure: Dissolve the dried acetanilide in glacial acetic acid. Cool the solution in an ice bath. Slowly add a solution of bromine in acetic acid dropwise with constant stirring. After the addition is complete, allow the mixture to stand at room temperature for 30 minutes. Pour the reaction mixture into a large volume of cold water to precipitate the 4-bromoacetanilide. Filter and wash the product.

-

-

Step 3: Deprotection (Hydrolysis) of 4-Bromoacetanilide.

-

The N-acetyl group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.

-

Procedure: Suspend the 4-bromoacetanilide in an aqueous ethanol solution. Add concentrated hydrochloric acid and heat the mixture under reflux for 45-60 minutes until the solid dissolves. Cool the solution and neutralize it by slowly adding a concentrated sodium hydroxide (B78521) solution until the mixture is basic. The this compound will precipitate. Filter the solid, wash thoroughly with water, and purify by recrystallization from an ethanol/water mixture.

-

Caption: A three-step synthesis workflow for producing this compound.

Method 2: Reduction of 4-Nitrobromobenzene

An alternative route involves the reduction of 4-nitrobromobenzene. This method is efficient and avoids the protection-deprotection steps.

Experimental Protocol: Reduction of 4-Nitrobromobenzene [1]

-

Reaction Setup: In a round-bottomed flask fitted with a reflux condenser, add 4-nitrobromobenzene and ethanol.

-

Reduction: Add iron powder and a small amount of acidic catalyst (e.g., hydrochloric acid or acetic acid).

-

Reflux: Heat the mixture under reflux with vigorous stirring. The reaction progress can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture and make it basic with an aqueous solution of sodium carbonate or sodium hydroxide. This precipitates iron salts.

-

Extraction & Purification: Extract the this compound into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Chemical Reactivity and Applications

The dual functionality of the amino group and the bromine atom makes this compound a highly versatile intermediate in organic synthesis.[7]

Reactivity of the Amino Group

The -NH₂ group can undergo standard reactions of aromatic amines, such as diazotization to form a diazonium salt. This diazonium intermediate is highly useful and can be converted into a wide range of functional groups (e.g., -OH, -CN, -H, -I) via Sandmeyer or related reactions.

Reactivity of the C-Br Bond

The bromine atom is an excellent leaving group in metal-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science for forming C-C, C-N, and C-O bonds.[8]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters, catalyzed by a palladium complex, to form biaryl compounds.[8][9]

-

Heck Reaction: Palladium-catalyzed reaction with alkenes to form substituted alkenes.[8][10]

-

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to create aryl alkynes.[8][9]

-

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form diaryl or alkylaryl amines.[9]

-

Gomberg-Bachmann Reaction: Used to synthesize para-bromobiphenyl.[7]

Caption: Reactivity map of this compound in major cross-coupling reactions.

Applications in Drug Development and Industry

This compound is a crucial building block in the synthesis of a wide range of commercial products.[8]

-

Pharmaceuticals: It serves as a precursor for numerous active pharmaceutical ingredients (APIs), including antibiotics (like cephalosporins), anticancer agents (such as tyrosine kinase inhibitors), analgesics, and antihistamines.[1] The bromine atom acts as a versatile handle for molecular modifications to optimize biological activity.[1]

-

Agrochemicals: It is used in the manufacture of herbicides, fungicides, and insecticides, where the bromo-substituted scaffold often contributes to the compound's potency and stability.[1]

-

Dyes and Pigments: The amino group allows it to be a precursor for azo dyes, which are widely used in the textile and printing industries.[7]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Health Hazards: It is harmful if swallowed, toxic in contact with skin, and causes skin and serious eye irritation.[11] Inhalation can be harmful. Prolonged or repeated exposure may cause damage to organs and can lead to methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood.[11]

-

Personal Protective Equipment (PPE): When handling this compound, wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.

-

First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Rinse mouth and seek immediate medical attention.

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.

-

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents, acids, and acid anhydrides. The compound may be sensitive to air and light.

References

- 1. This compound: Properties, Applications, Safety & Insights [ketonepharma.com]

- 2. This compound | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]

- 4. rsc.org [rsc.org]

- 5. Preparation of this compound (P-bromoaniline) | Ambeed [ambeed.com]

- 6. Conversion of Aniline to this compound in Three Steps | Filo [askfilo.com]

- 7. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 11. This compound(106-40-1) 13C NMR spectrum [chemicalbook.com]

A Technical Guide to the Synthesis of 4-Bromoaniline from Aniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides an in-depth technical guide for the synthesis of 4-bromoaniline, a crucial intermediate in the manufacturing of pharmaceuticals, azo dyes, and other complex organic molecules.[1] Direct bromination of aniline (B41778) is impractical for selective synthesis as the powerful activating nature of the amino (-NH2) group leads to the formation of 2,4,6-tribromoaniline.[2][3] To achieve controlled monosubstitution at the para position, a three-step synthesis route is employed, involving the protection of the amino group via acetylation, followed by electrophilic bromination, and subsequent deprotection through hydrolysis.[4] This guide details the reaction mechanisms, experimental protocols, and critical safety considerations for each step of this synthetic pathway.

Overall Synthesis Workflow

The conversion of aniline to this compound is a classic example of a protection-deprotection strategy in organic synthesis. The amino group's reactivity is temporarily moderated by converting it to a less activating acetamido group, which also sterically directs substitution to the para position.[3][5] The overall process is outlined below.

Caption: Overall workflow for the three-step synthesis of this compound from aniline.

Step 1: Acetylation of Aniline

To prevent polysubstitution and control the reaction, the primary amino group of aniline is protected by acetylation with acetic anhydride (B1165640).[4] This reaction converts the highly activating -NH₂ group into the moderately activating N-acetyl group (-NHCOCH₃). The lone pair of electrons on the nitrogen atom is delocalized by resonance with the adjacent carbonyl group, reducing its availability to the benzene (B151609) ring.[5][6]

Caption: Logical relationship in the acetylation mechanism of aniline.

Experimental Protocol: Acetylation

-

In a 50 mL flask, dissolve 500 mg of aniline in 14 mL of water and 0.45 mL of concentrated hydrochloric acid. Aniline is not fully soluble, and two layers may be observed.[7]

-

In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.[7]

-

To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl the flask to mix.[7]

-

Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide will form.[7]

-

Cool the mixture in an ice bath to maximize precipitation.[7]

-

Collect the solid acetanilide product by vacuum filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a 95% ethanol/water mixture.[7]

Step 2: Bromination of Acetanilide

The acetanilide produced in the first step undergoes electrophilic aromatic substitution. The acetamido group is an ortho-, para-director. Due to the steric hindrance from the bulky acetyl group, the para-product, 4-bromoacetanilide, is formed as the major product.[3][5] The reaction is typically carried out using bromine in a solvent like acetic acid.[4]

References

- 1. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]

- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

- 3. Preparation of this compound (P-bromoaniline) | Ambeed [ambeed.com]

- 4. Conversion of Aniline to this compound in Three Steps | Filo [askfilo.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

4-Bromoaniline: A Comprehensive Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of 4-Bromoaniline (CAS No: 106-40-1), a key chemical intermediate in the pharmaceutical, agrochemical, and dye industries. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and key reactions, and outlines its metabolic fate, offering critical information for its effective and safe utilization in research and development.

Chemical Identity and Properties

This compound is an aromatic amine characterized by a bromine atom substituted at the para position of the aniline (B41778) ring.[1] This substitution pattern significantly influences its chemical reactivity and physical characteristics.[1]

CAS Number: 106-40-1[2]

Synonyms: p-Bromoaniline, 4-Bromobenzenamine, p-Bromophenylamine, 1-Amino-4-bromobenzene[2][3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₆BrN | |

| Molecular Weight | 172.02 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 60-64 °C | [4] |

| Boiling Point | 230-250 °C | |

| Density | 1.5 g/cm³ | [4] |

| Solubility in Water | < 0.1 g/100 mL at 23 °C | [4] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and chloroform | [3] |

| pKa (conjugate acid) | 3.86 at 25 °C | [2] |

| LogP | 2.26 | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic protons and the amine group protons. | [2] |

| ¹³C NMR | Signals for the six carbon atoms of the benzene (B151609) ring. | [2] |

| IR Spectroscopy | Characteristic peaks for N-H stretching, C-N stretching, and aromatic C-H stretching. | [2] |

| Mass Spectrometry | Molecular ion peaks at m/z 171 and 173, corresponding to the bromine isotopes. | [2] |

| UV-Vis Spectroscopy | Max absorption in alcohol at 245 nm (log ε = 4.12) and 296.5 nm (log ε = 3.20). | [2] |

Safety and Toxicity

This compound is classified as harmful if swallowed and toxic in contact with skin or if inhaled. It may cause damage to organs through prolonged or repeated exposure.

| Toxicity Data | Value | Species | Reference(s) |

| LD50 Oral | 456 mg/kg | Rat | [5] |

| LD50 Dermal | 536 mg/kg | Rat | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, including its synthesis and a representative cross-coupling reaction.

Synthesis of this compound from Aniline

A common method for the synthesis of this compound involves the direct bromination of aniline. To control the reaction and favor the formation of the para-substituted product, the amino group is often first protected by acetylation.

Protocol: Two-Step Synthesis via Acetanilide (B955)

Step 1: Synthesis of Acetanilide

-

In a suitable reaction vessel, dissolve aniline in glacial acetic acid.

-

Add acetic anhydride (B1165640) to the solution. The reaction is exothermic and may require cooling to maintain the temperature.

-

After the addition is complete, stir the mixture at room temperature for a designated period.

-

Pour the reaction mixture into ice-cold water to precipitate the acetanilide.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

Step 2: Bromination of Acetanilide to p-Bromoacetanilide

-

Dissolve the synthesized acetanilide in a suitable solvent, such as glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the acetanilide solution with constant stirring. The reaction should be carried out in a fume hood.

-

Continue stirring until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Pour the reaction mixture into a large volume of water to precipitate the p-bromoacetanilide.

-

Collect the product by filtration, wash thoroughly with water to remove any remaining acid and bromine, and dry.

Step 3: Hydrolysis of p-Bromoacetanilide to this compound

-

Suspend the p-bromoacetanilide in an aqueous solution of a strong acid, such as hydrochloric acid.[6]

-

Heat the mixture under reflux for a sufficient time to achieve complete hydrolysis of the amide.[6]

-

Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide, to precipitate the this compound.[6]

-

Collect the crude this compound by filtration, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).[6]

Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds.

Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

-

To a reaction vessel, add this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until the starting materials are consumed, as monitored by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and add water and an organic solvent (e.g., ethyl acetate) for extraction.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl product.

Metabolic Pathway of this compound

In vivo, this compound undergoes several metabolic transformations. Studies in rats have shown that the major urinary metabolite is 2-amino-5-bromophenylsulphate.[4] Additionally, metabolites resulting from the oxidation of the acetyl group of 4-bromoacetanilide (formed from the acetylation of this compound) have been identified, including a glucuronide of an N-glycolanilide and an N-oxanilic acid.[4]

Caption: Metabolic pathway of this compound in rats.

Applications in Drug Development and Organic Synthesis

This compound serves as a crucial building block in the synthesis of a wide range of organic molecules, including pharmaceuticals, agrochemicals, and dyes.[1] Its utility stems from the presence of two reactive sites: the amino group and the carbon-bromine bond, which can be selectively functionalized.

-

Pharmaceuticals: It is a precursor for various active pharmaceutical ingredients (APIs). The bromo- and amino- functionalities allow for the construction of complex molecular architectures found in drugs.

-

Agrochemicals: this compound is used in the synthesis of herbicides and pesticides.[1]

-

Dyes and Pigments: The amino group can be diazotized and coupled to form azo dyes.[7]

-

Organic Synthesis: It is a versatile intermediate for introducing a 4-aminophenyl or a 4-bromophenyl moiety into a target molecule through reactions such as nucleophilic substitution, diazotization, and palladium-catalyzed cross-coupling reactions.[3]

This technical guide provides a foundational understanding of this compound for researchers and professionals. The provided data and protocols are intended to facilitate its effective and safe application in the laboratory and in the development of new chemical entities.

References

- 1. This compound: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. This compound | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: synthesis and applications in organic synthesis_Chemicalbook [chemicalbook.com]

- 4. Identification of the urinary metabolites of this compound and 4-bromo-[carbonyl-13C]-acetanilide in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of p-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Bromoaniline, also known as 4-bromoaniline, is an aromatic amine that serves as a pivotal building block in organic synthesis. Its unique molecular structure, featuring a bromine atom and an amino group on a benzene (B151609) ring, imparts a versatile reactivity profile that is leveraged in the synthesis of a wide array of pharmaceuticals, dyes, and other fine chemicals.[1][2][3][4] This technical guide provides a comprehensive overview of the physical and chemical properties of p-bromoaniline, detailed experimental protocols for its characterization, and insights into its applications, particularly in the realm of drug development.

Data Presentation

The following tables summarize the key physical and chemical properties of p-bromoaniline for easy reference and comparison.

Table 1: General and Physical Properties of p-Bromoaniline

| Property | Value | Reference(s) |

| Chemical Name | This compound | [5][6] |

| Synonyms | p-Bromoaniline, 4-Bromobenzenamine | [5][6] |

| CAS Number | 106-40-1 | [5][6] |

| Molecular Formula | C₆H₆BrN | [5][6] |

| Molecular Weight | 172.02 g/mol | [5][6] |

| Appearance | White to off-white or gray-brown crystalline solid | [3][4] |

| Melting Point | 66-70 °C | [3] |

| Boiling Point | 230-250 °C | [3] |

| Density | 1.626 g/cm³ | [3] |

| pKa | 3.86 (at 25 °C) | [7] |

| Solubility | ||

| Water | Slightly soluble to insoluble in cold water | [5][6] |

| Ethanol | Soluble | [3][5] |

| Ether | Soluble | [5] |

| Chloroform | Soluble | [3][5] |

Table 2: Spectroscopic Data of p-Bromoaniline

| Spectroscopic Technique | Key Peaks and Assignments | Reference(s) |

| Infrared (IR) Spectroscopy | 3457, 3363 cm⁻¹ (N-H stretch), 1621 cm⁻¹ (N-H bend), 1592 cm⁻¹ (C=C aromatic stretch), 810-750 cm⁻¹ (C-H out-of-plane bend, p-disubstituted) | [8] |

| ¹H Nuclear Magnetic Resonance (NMR) | δ ~7.17 ppm (d, 2H, aromatic protons ortho to Br), δ ~6.49 ppm (d, 2H, aromatic protons ortho to NH₂), δ ~3.6 (s, 2H, NH₂) | [9] |

| ¹³C Nuclear Magnetic Resonance (NMR) | δ ~145.7 ppm (C-NH₂), δ ~132.3 ppm (C-Br), δ ~117.0 ppm (CH ortho to NH₂), δ ~110.4 ppm (CH ortho to Br) | [9] |

| Mass Spectrometry (MS) | m/z 171/173 (M⁺, molecular ion peak with bromine isotopes), 92 (loss of Br), 65 (loss of HCN from 92) | [10][11][12] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and characterization of p-bromoaniline.

Synthesis of p-Bromoaniline from Aniline (B41778)

This synthesis involves a three-step process: acetylation of aniline to protect the amino group, followed by bromination, and finally, hydrolysis to yield p-bromoaniline.[13]

Step 1: Acetylation of Aniline to form Acetanilide (B955)

-

In a round-bottom flask, combine aniline with acetic anhydride.

-

Add a catalytic amount of zinc dust.

-

Gently heat the mixture under reflux.

-

After the reaction is complete, pour the mixture into ice-cold water to precipitate the acetanilide.

-

Collect the solid product by vacuum filtration and wash with cold water.

Step 2: Bromination of Acetanilide to form p-Bromoacetanilide

-

Dissolve the synthesized acetanilide in glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in glacial acetic acid dropwise with constant stirring.

-

After the addition is complete, allow the mixture to stir for a short period at room temperature.

-

Pour the reaction mixture into a large volume of water to precipitate the p-bromoacetanilide.

-

Collect the product by vacuum filtration and wash thoroughly with water.

Step 3: Hydrolysis of p-Bromoacetanilide to form p-Bromoaniline

-

Suspend the p-bromoacetanilide in an aqueous solution of a strong acid (e.g., HCl) or base (e.g., NaOH).

-

Heat the mixture under reflux until the solid dissolves completely.

-

If acidic hydrolysis is used, neutralize the cooled solution with a base (e.g., NaOH) to precipitate the p-bromoaniline. If basic hydrolysis is used, the product may precipitate upon cooling.

-

Collect the crude p-bromoaniline by vacuum filtration.

-

Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain pure p-bromoaniline.

Determination of Melting Point

The melting point of p-bromoaniline can be determined using a capillary melting point apparatus.

-

Finely powder a small amount of dry p-bromoaniline.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the melting point apparatus.

-

Heat the sample rapidly to determine an approximate melting range.

-

Allow the apparatus to cool.

-

Using a fresh sample, heat at a slower rate (1-2 °C per minute) as the temperature approaches the previously determined approximate melting point.

-

Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of dry p-bromoaniline with dry potassium bromide powder and pressing the mixture into a transparent disk.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) and obtain the spectrum in a solution cell.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small amount of p-bromoaniline in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

Mass Spectrometry (MS):

-

Introduce a small amount of p-bromoaniline into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Obtain the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).

Mandatory Visualizations

Synthesis of p-Bromoaniline

The following diagram illustrates the multi-step synthesis of p-bromoaniline from aniline.

Diazotization of p-Bromoaniline

This diagram shows the reaction pathway for the diazotization of p-bromoaniline to form a diazonium salt, a key intermediate in the synthesis of azo dyes and other compounds.

Role of p-Bromoaniline as a Synthetic Building Block

This diagram illustrates the central role of p-bromoaniline as an intermediate in the synthesis of various classes of compounds relevant to the pharmaceutical and dye industries.

References

- 1. Application areas of p-bromoaniline - LISKON [liskonchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound: Properties, Applications, Safety & Insights [ketonepharma.com]

- 4. This compound: Overview, Metabolism and Preparation Method_Chemicalbook [chemicalbook.com]

- 5. This compound: Properties, Applications, Safety & Insights [ketonepharma.com]

- 6. This compound | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound(106-40-1) 1H NMR spectrum [chemicalbook.com]

- 8. IR Comparison [webspectra.chem.ucla.edu]

- 9. rsc.org [rsc.org]

- 10. Solved Below is the mass spectrum of this compound. Analyze | Chegg.com [chegg.com]

- 11. Solved Assignment.Mass Spec.pdf 1/3 1) Below is the mass | Chegg.com [chegg.com]

- 12. Benzenamine, 4-bromo- [webbook.nist.gov]

- 13. CN105017029A - Preparation method of p-bromoaniline - Google Patents [patents.google.com]

The Solubility of 4-Bromoaniline in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-bromoaniline in various organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, pharmaceutical development, and materials science. This document offers a compilation of available solubility data, detailed experimental protocols for its determination, and a discussion of the key factors influencing its solubility.

Introduction to this compound

This compound (CAS No: 106-40-1), a substituted aromatic amine, is a crystalline solid at room temperature. Its molecular structure, featuring a benzene (B151609) ring, an amino group (-NH₂), and a bromine atom, dictates its physicochemical properties, including its solubility in different media. The interplay between the polar amino group capable of hydrogen bonding and the largely nonpolar bromophenyl group results in a varied solubility profile across different organic solvents. This compound serves as a crucial intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[1][2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature. However, based on various technical data sheets and chemical handbooks, a qualitative and semi-quantitative understanding can be established. The following table summarizes the available data. For comparative purposes, qualitative solubility information for aniline (B41778) is also included, as its structural similarity provides useful context.

| Solvent | Solvent Type | This compound Solubility | Aniline Solubility | Reference |

| Water | Protic | Insoluble to Sparingly Soluble (<0.1 g/100 mL at 23°C) | Sparingly Soluble (~3.6 g/100 mL at 20°C) | [3][4] |

| Ethanol (B145695) | Protic | Soluble (0.5 g in 10 mL) | Miscible | [4] |

| Methanol | Protic | Soluble | Miscible | [5] |

| Diethyl Ether | Ethereal | Soluble | Miscible | [3] |

| Acetone | Aprotic Ketone | Soluble | Miscible | [2] |

| Chloroform | Halogenated | Sparingly Soluble to Soluble | Soluble | [6][7] |

| Ethyl Acetate | Ester | Soluble | Soluble | [5] |

| Toluene | Aromatic | Soluble | Soluble | [5] |

| Hexane | Aliphatic | Sparingly Soluble | Sparingly Soluble | [5] |

Note: "Soluble" indicates that a significant amount of solute dissolves in the solvent, while "Sparingly Soluble" suggests that only a small amount dissolves. "Miscible" means the substances are completely soluble in each other at all proportions. The quantitative value for this compound in ethanol is a key data point.[4] The solubility of aniline is provided for indicative purposes.[8]

Factors Influencing Solubility

The solubility of this compound is governed by several interconnected factors. A clear understanding of these allows for the prediction of its behavior in different solvent systems.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol for Solubility Determination

The following section details a robust gravimetric method for the quantitative determination of this compound solubility in an organic solvent.

Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm, solvent-compatible)

-

Syringes

-

Beakers and evaporating dishes

-

Drying oven

Experimental Workflow

Caption: Workflow for determining this compound solubility.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume (e.g., 10 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Allow the mixture to equilibrate for 24-48 hours with continuous agitation.

-

-

Sample Collection:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a syringe fitted with a solvent-compatible 0.45 µm filter. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Transfer the filtered solution into a pre-weighed, clean, and dry evaporating dish.

-

Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

Weigh the dish containing the dried this compound residue on an analytical balance.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

Data Calculation

The solubility (S) in g/100 mL can be calculated using the following formula:

S ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of supernatant withdrawn) * 100

Conclusion

While a comprehensive quantitative dataset for the solubility of this compound in a wide array of organic solvents remains to be fully established in the literature, this guide provides a solid foundation based on available qualitative and semi-quantitative data. The provided experimental protocol offers a reliable method for researchers to determine precise solubility values tailored to their specific needs. A thorough understanding of the factors influencing solubility, as outlined herein, is paramount for the effective use of this compound in research and development, particularly in the pharmaceutical and chemical industries.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 3. This compound [chemister.ru]

- 4. This compound | 106-40-1 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. This compound: Properties, Applications, Safety & Insights [ketonepharma.com]

- 8. solubilityofthings.com [solubilityofthings.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Bromoaniline. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Core Data Presentation

The NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃), is summarized below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS), and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectral Data

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| -NH₂ | 3.69 | singlet | - | 2H |

| H-2, H-6 | 6.59 | doublet | 8.7 | 2H |

| H-3, H-5 | 7.26 | doublet | 8.7 | 2H |

Note: Some sources report the -NH₂ signal as a broad singlet[1]. The chemical shifts for the aromatic protons have also been reported as δ 6.55 (d, 2H, J = 8.7 Hz) and 7.23 (d, 2H, J = 8.7 Hz)[1]. In acetone, the aromatic protons appear at δ 6.61 and 7.15 with a coupling constant of 8.5 Hz.[2]

¹³C NMR Spectral Data

| Carbon | Chemical Shift (δ) ppm |

| C-4 (C-Br) | 110.22 |

| C-2, C-6 | 116.72 |

| C-3, C-5 | 132.02 |

| C-1 (C-NH₂) | 145.41 |

Source:[3]

Visualization of Structure and NMR Principles

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure, proton and carbon numbering, the predicted splitting pattern of the aromatic protons, and a general workflow for NMR analysis.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry Analysis of 4-Bromoaniline

This technical guide provides a comprehensive overview of the mass spectrometry analysis of this compound (p-Bromoaniline), a key intermediate in the synthesis of pharmaceuticals and other industrial chemicals. Understanding its mass spectral behavior is crucial for reaction monitoring, purity assessment, and metabolite identification. This document details common fragmentation patterns under electron ionization, provides established experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and presents a typical analytical workflow.

Electron Ionization (EI) Mass Spectrometry

Under electron ionization (EI), this compound undergoes characteristic fragmentation, primarily driven by the presence of the bromine atom and the aromatic amine structure. The most notable feature in the mass spectrum is the isotopic pattern of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a pair of peaks (M+ and M+2) for the molecular ion and any bromine-containing fragments, separated by 2 m/z units and having nearly equal intensity.

Fragmentation Pattern

The mass spectrum of this compound is characterized by the molecular ion peaks at m/z 171 and 173.[1][2][3] The primary fragmentation event is the loss of the bromine radical (Br•) to form a stable phenylaminyl cation at m/z 92.[2] Further fragmentation of the aromatic ring structure can occur, leading to smaller ions.

Quantitative Mass Spectral Data

The quantitative data from a typical 70 eV Electron Ionization mass spectrum of this compound is summarized below.

| m/z | Relative Intensity (%) | Proposed Ion Identity/Fragment Structure | Notes |

| 173 | 96.8 - 100 | [C₆H₆⁸¹BrN]⁺• | Molecular Ion (M+2) |

| 171 | 99.9 - 100 | [C₆H₆⁷⁹BrN]⁺• | Molecular Ion (M⁺) |

| 92 | 60.1 - 62.6 | [C₆H₆N]⁺ | Loss of Br• from the molecular ion |

| 65 | 59.2 - 74.2 | [C₅H₅]⁺ | Loss of HCN from the [C₆H₆N]⁺ fragment |

| 63 | 9.2 - 12.0 | [C₅H₃]⁺ | Further fragmentation |

Data compiled from NIST/EPA/MSDC Mass Spectral Database and other sources.[1][3]

Visualization of Fragmentation Pathway

The fragmentation process can be visualized as a logical pathway.

Experimental Protocols

The choice between GC-MS and LC-MS depends on the analyte's volatility, thermal stability, and the complexity of the sample matrix.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound and is frequently used for purity assessment.

Sample Preparation:

-

Accurately weigh and dissolve the this compound reference standard or sample in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 0.1 mg/mL.[4]

-

If necessary, filter the solution through a 0.22 µm syringe filter to remove particulate matter.

Instrumentation and Conditions:

| Parameter | Setting |

| Gas Chromatograph | |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5) |

| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Instrument | JEOL JMS-D-3000 or equivalent[1] |

| Ionization Mode | Electron Ionization (EI)[1] |

| Ionization Energy | 70 eV[1] |

| Mass Range | m/z 40-400 |

| Scan Rate | 1 scan/second |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful technique for analyzing less volatile derivatives of this compound or for monitoring its presence in complex matrices like biological fluids or reaction mixtures.[5][6]

Sample Preparation (for Reaction Monitoring):

-

Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specific time intervals.

-

Immediately quench the reaction by diluting the aliquot into a larger volume of a suitable solvent (e.g., 950 µL of ice-cold acetonitrile). This stops the reaction and prepares the sample for analysis.[6]

-

Vortex the quenched sample to ensure homogeneity.

-

Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial.[6]

Instrumentation and Conditions:

| Parameter | Setting |

| Liquid Chromatograph | |

| Injection Volume | 5-20 µL[5] |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)[7] |

| Column Temperature | 30-40 °C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min[7] |

| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |

| Mass Spectrometer | |

| Ionization Mode | Electrospray Ionization (ESI), Positive[5] |

| Capillary Voltage | 3000 V[5] |

| Cone Voltage | 30 V[5] |

| Mass Range | m/z 80-800[5] |

| Scan Rate | 1 spectrum/second[5] |

| Data Acquisition | Full scan mode for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification, targeting m/z 172 and 174 ([M+H]⁺). |

General Analytical Workflow

The process from sample to result follows a structured workflow, applicable to both GC-MS and LC-MS analyses.

References

- 1. This compound | BrC6H4NH2 | CID 7807 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Solved Below is the mass spectrum of this compound. Analyze | Chegg.com [chegg.com]

- 3. This compound(106-40-1) MS spectrum [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. The metabolism of this compound in the bile-cannulated rat: application of ICPMS (79/81Br), HPLC-ICPMS & HPLC-oaTOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. lcms.cz [lcms.cz]

In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Bromoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of 4-bromoaniline, a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals. Understanding the thermal properties of this compound is critical for ensuring safe handling, storage, and processing, as well as for predicting its behavior under various manufacturing conditions.

Thermal Stability Profile

This compound is a relatively stable crystalline solid at ambient temperatures. However, its stability diminishes significantly at elevated temperatures. Thermal analyses, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), have been employed to characterize its thermal behavior.

The decomposition of this compound is an exothermic process that accelerates with increasing temperature. In the presence of air, the decomposition temperature is approximately 230°C.[1] Under an inert nitrogen atmosphere, the decomposition temperature is slightly higher.[1] It is important to note that prolonged exposure to temperatures below the rapid decomposition point can still lead to gradual degradation.

Table 1: Thermal Properties of this compound

| Property | Value | Atmosphere | Analytical Method |

| Decomposition Temperature | > 230°C | Air | TGA/DSC |

| Decomposition Temperature | Slightly > 230°C | Nitrogen | TGA |

Hazardous Decomposition Products

The thermal decomposition of this compound can release a variety of hazardous gases and vapors. Proper ventilation and personal protective equipment are essential when handling this compound at elevated temperatures.

Table 2: Hazardous Decomposition Products of this compound

| Product | Chemical Formula |

| Nitrogen Oxides | NOx |

| Carbon Monoxide | CO |

| Carbon Dioxide | CO2 |

| Hydrogen Halides | HBr |

Experimental Protocols

The following sections detail standardized experimental methodologies for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature in a controlled atmosphere.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., Mettler Toledo TGA/DSC 3+, TA Instruments Q500)

-

High-precision microbalance (integrated)

-

Alumina or platinum crucibles (70-100 µL)

-

High-purity nitrogen and/or dry air source

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is a fine, homogeneous powder to facilitate uniform heat distribution.

-

Accurately weigh 5-10 mg of the sample into a pre-tared TGA crucible.

-

-

Instrument Setup:

-

Place the sample crucible onto the TGA balance.

-

Purge the furnace with the selected gas (nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere, respectively.

-

-

Thermal Program:

-

Equilibrate the furnace at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

Continuously record the sample mass and temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature.

-

Determine the onset temperature of decomposition from the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound, and to observe any other thermal events such as solid-solid transitions or decomposition.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)

-

Aluminum or copper crucibles with lids

-

Crucible press

-

High-purity nitrogen source

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into a DSC crucible.

-

Hermetically seal the crucible using a press to ensure a closed system.

-

Prepare an empty, hermetically sealed crucible to be used as a reference.

-

-

Instrument Setup:

-

Place the sample crucible and the reference crucible into the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the cell at 25°C.

-

Heat the sample from 25°C to 250°C at a constant heating rate of 10°C/min.

-

Continuously record the heat flow difference between the sample and the reference.

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Determine the melting point from the onset of the endothermic melting peak.

-

Integrate the area of the melting peak to calculate the enthalpy of fusion.

-

Observe any exothermic events that may indicate decomposition.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the thermal analysis of this compound.

Caption: Experimental workflow for thermal analysis of this compound.

Proposed Thermal Decomposition Pathway

The following diagram illustrates a proposed thermal decomposition pathway for this compound based on common fragmentation patterns of aromatic amines and mass spectrometry data. The initial step is likely the homolytic cleavage of the carbon-bromine bond, which is generally the weakest bond in such structures. This is followed by further fragmentation of the resulting radical species. Mass spectrum analysis of this compound shows significant peaks at m/z 173/171 (molecular ion with bromine isotopes), and 92 (loss of bromine).[2][3]

Caption: Proposed thermal decomposition pathway of this compound.

References

An In-depth Technical Guide to the Natural Occurrence and Sources of Bromoanilines